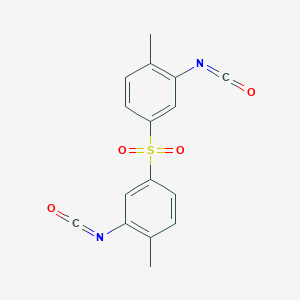
1,1'-Sulfonylbis(3-isocyanato-4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C₁₆H₁₂N₂O₄S It is a derivative of benzene, featuring two isocyanate groups and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methylbenzenesulfonyl chloride, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosgenation: The resulting amines are treated with phosgene to form the isocyanate groups.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) typically involves large-scale nitration and reduction processes, followed by phosgenation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts are often used in reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the production of polyurethanes and other polymers.
Materials Science: Employed in the synthesis of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfonylbis(4-isocyanato-2-methylbenzene): Similar structure but with different positions of the isocyanate groups.
1,1’-Sulfonylbis(3-isocyanato-4-ethylbenzene): Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications and stability.
Properties
CAS No. |
6338-92-7 |
|---|---|
Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-isocyanato-4-(3-isocyanato-4-methylphenyl)sulfonyl-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O4S/c1-11-3-5-13(7-15(11)17-9-19)23(21,22)14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
InChI Key |
CWOSLFIEOIXEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















